molecular formula C17H28OSi B14287372 tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane CAS No. 120848-81-9

tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane

Cat. No.: B14287372
CAS No.: 120848-81-9
M. Wt: 276.5 g/mol
InChI Key: TUIHNHFIUYJDHE-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and an ethoxy group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane typically involves the reaction of tert-butyl(dimethyl)silanol with 2-[4-(prop-1-en-2-yl)phenyl]ethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used in this reaction include strong acids or bases, such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silane compounds depending on the nucleophile used.

Scientific Research Applications

tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane has several applications in scientific research:

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other molecules through its vacant d-orbitals, allowing for the formation of strong covalent bonds. This property makes the compound useful in catalysis and as a building block in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilanol: Similar structure but lacks the ethoxy group.

    tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of the ethoxy group.

    tert-Butyldimethylsilyl ethers: Used for the protection of hydroxyl groups in organic synthesis.

Uniqueness

tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane is unique due to the presence of the ethoxy group attached to the silicon atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

120848-81-9

Molecular Formula

C17H28OSi

Molecular Weight

276.5 g/mol

IUPAC Name

tert-butyl-dimethyl-[2-(4-prop-1-en-2-ylphenyl)ethoxy]silane

InChI

InChI=1S/C17H28OSi/c1-14(2)16-10-8-15(9-11-16)12-13-18-19(6,7)17(3,4)5/h8-11H,1,12-13H2,2-7H3

InChI Key

TUIHNHFIUYJDHE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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